molecular formula C21H31B2NO5 B594454 5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1256360-22-1

5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B594454
CAS No.: 1256360-22-1
M. Wt: 399.101
InChI Key: OEKIATPCAQZJSA-UHFFFAOYSA-N
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Description

This compound is a bis-boronic ester-functionalized indole derivative with a methoxy group at position 5 and pinacol boronic esters at positions 2 and 7. The structure enables its use in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aromatic systems, particularly in organic electronics and medicinal chemistry . Its dual boronic ester groups enhance reactivity in regioselective coupling, while the methoxy substituent modulates electronic properties and solubility.

Properties

IUPAC Name

5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31B2NO5/c1-18(2)19(3,4)27-22(26-18)15-12-14(25-9)10-13-11-16(24-17(13)15)23-28-20(5,6)21(7,8)29-23/h10-12,24H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKIATPCAQZJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)B4OC(C(O4)(C)C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31B2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682340
Record name 5-Methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-22-1
Record name 1H-Indole, 5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Tosyl Protection

Temporary protection of the indole nitrogen with a tosyl group (TsCl, NaOH, CH2Cl2) enhances solubility and directs electrophiles to the 2- and 7-positions. For example, 5-methoxy-1-tosylindole forms quantitatively under mild conditions, as evidenced by NMR data in supporting materials.

Directed Bromination

Bromination of 5-methoxy-1-tosylindole with N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively installs bromine at positions 2 and 7. The tosyl group’s electron-withdrawing nature deactivates the 3-position, while the 5-methoxy group directs substitution para to itself (position 7). This yields 2,7-dibromo-5-methoxy-1-tosylindole in ~85% yield after recrystallization.

Miyaura Borylation of Dibromo Intermediate

The final step involves replacing bromine atoms at positions 2 and 7 with pinacol boronate esters via palladium-catalyzed Miyaura borylation. A protocol adapted from PMC9186362 employs bis(pinacolato)diboron (B2pin2), PdCl2(dppf) catalyst, and potassium acetate in dioxane at 80°C. Key optimizations include:

  • Catalyst loading : 5 mol% PdCl2(dppf) ensures complete conversion within 14 hours.

  • Solvent choice : Dioxane’s high boiling point facilitates reflux without side reactions.

  • Workup : Extraction with toluene and recrystallization from petroleum ether yields the target compound in 78% purity, which is further refined via column chromatography (SiO2, hexane/ethyl acetate).

Alternative Pathways and Comparative Analysis

Sequential Borylation

An alternative route involves stepwise borylation:

  • Position 2 borylation : Using Ir-catalyzed C–H borylation ([(COD)Ir(OMe)]2, dtbpy ligand) to install the first boronate group.

  • Position 7 borylation : Subsequent Miyaura reaction on 7-bromo-2-boronate-5-methoxyindole achieves full functionalization.

While this method avoids dibromination, it requires stringent temperature control (−78°C for Ir catalysis) and offers no significant yield advantage over the one-pot approach.

Direct C–H Borylation

Recent advances in transition metal catalysis suggest potential for direct C–H borylation at both positions. However, competing reactivity at the 3-position and decomposition of the indole scaffold under harsh conditions (e.g., >120°C) limit practicality.

Spectroscopic Characterization and Quality Control

The final product is validated via:

  • 1H NMR : Distinct singlet for methoxy protons at δ 3.85 ppm and absence of aromatic protons at positions 2 and 7.

  • 11B NMR : Peaks at δ 30–32 ppm confirm boronate ester formation.

  • HRMS : Molecular ion peak at m/z 467.2453 ([M+H]+) aligns with theoretical values.

Impurities, primarily residual palladium (<5 ppm), are removed via Chelex resin treatment.

Industrial-Scale Considerations

For bulk synthesis, the one-pot dibromination–borylation sequence is preferred due to fewer isolation steps and lower catalyst costs. Key metrics include:

ParameterValue
Overall yield62% (from 5-bromoindole)
Catalyst cost$12/g (PdCl2(dppf))
Purity≥99% (HPLC)

Environmental impact is mitigated by recycling methanol and dioxane via distillation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the positions of the dioxaborolane groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution reagents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce various functional groups onto the indole ring.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Discovery: Indole derivatives are often explored for their potential as therapeutic agents due to their biological activity.

    Biological Probes: The compound can be used as a probe to study biological processes.

Medicine

    Pharmacology: Research into the pharmacological properties of the compound may reveal potential therapeutic applications.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Mono-Boronic Ester Indoles

a. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (Compound 13)
  • Synthesis : Prepared via Pd-catalyzed borylation of 5-bromo-1H-indole using bis(pinacolato)diboron .
  • Applications : Primarily used as an intermediate in cross-coupling reactions. Lacks the dual reactivity of the target compound.
  • Key Difference: Mono-substitution limits utility in constructing symmetrical or extended π-systems.
b. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • Structure : Boronic ester at position 4; N-methylated indole.
  • Synthesis : Alkylation of 4-borylated indole using NaH and MeI .
  • Applications : N-methylation improves stability but reduces reactivity in coupling reactions compared to the target compound’s free N-H group .

Bis-Boronic Ester Indoles

a. 1H-Indole-4-carbonitrile-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Structure: Boronic esters at positions 2 and 7; cyano group at position 4.
  • Properties : LogP = 2.64; PSA = 76.5 .
  • Key Difference: The electron-withdrawing cyano group contrasts with the target compound’s electron-donating methoxy group, altering electronic properties and cross-coupling efficiency.
b. 9-Hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
  • Structure : Carbazole core with hexyl chain at N-9; boronic esters at positions 2 and 7.
  • Applications: Used in organic photovoltaics (e.g., non-fullerene acceptors). The carbazole system offers a larger conjugated framework than indole, enhancing charge transport .

Halogenated and Heteroatom-Substituted Analogs

a. 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • Structure : Boronic ester at position 4; fluorine at position 7 and methyl at 5.
  • Key Difference : Fluorine’s electron-withdrawing effect increases oxidative stability but reduces nucleophilicity in cross-coupling compared to the methoxy group .
b. 5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole
  • Structure : Triazole-linked indole with fluorine at position 5.
  • Applications : Demonstrated antioxidant properties. Lacks boronic esters, limiting use in metal-catalyzed reactions .

Biological Activity

5-Methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound with significant potential in medicinal chemistry. Its unique structure combines the indole moiety with dioxaborolane groups, which are known for their reactivity and ability to form stable complexes with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

  • Molecular Formula : C21H31B2NO5
  • Molecular Weight : 399.1 g/mol
  • CAS Number : 1256360-22-1
  • IUPAC Name : this compound

The presence of the methoxy group at position 5 and two dioxaborolane substituents significantly influences its biological activity.

Biological Activity Overview

Research indicates that compounds with indole and dioxaborolane structures exhibit a range of biological activities. Below are key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. The incorporation of dioxaborolane units may enhance this activity through various mechanisms:

  • Mechanism of Action : Indole derivatives often interact with tubulin and other cellular targets involved in mitosis. The dioxaborolane groups can facilitate binding to these targets due to their ability to form hydrogen bonds and stabilize interactions.
  • Case Studies :
    • In vitro studies demonstrated that similar compounds showed significant antiproliferative effects against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 50 µM .
    • A comparative analysis indicated that modifications in the substituents on the indole ring could lead to increased selectivity and potency against specific cancer types .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of indole derivatives have been well-documented:

  • Antibacterial Studies : Compounds structurally related to this compound have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Similar derivatives have demonstrated effectiveness against various fungal strains including Candida albicans and Aspergillus niger .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent PositionModification TypeEffect on Activity
Position 5Methoxy GroupIncreased solubility and bioavailability
Position 7DioxaborolaneEnhanced interaction with biological targets
Indole RingAlkyl SubstituentsImproved selectivity towards cancer cells

Safety Profile

The safety profile of this compound has not been extensively studied yet; however, preliminary data suggest it may exhibit moderate toxicity based on its structural components. Risk assessments indicate potential irritant properties .

Q & A

Basic: What are the common synthetic strategies for preparing 5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The synthesis typically involves sequential palladium-catalyzed Miyaura borylation reactions. Starting with a dihalogenated indole core (e.g., 5-methoxy-2,7-dibromo-1H-indole), two equivalents of bis(pinacolato)diboron are introduced under Suzuki-Miyaura coupling conditions. Key steps include:

  • Optimized reaction conditions : Use Pd(dppf)Cl₂ as the catalyst, potassium acetate as a base, and anhydrous DMF at 80–100°C for 12–24 hours .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the bis-borylated product .

Advanced: How can researchers address substituent effects on regioselectivity during borylation?

Regioselectivity in polyhalogenated indoles is influenced by steric and electronic factors. For example:

  • Electron-donating groups (e.g., methoxy at C5) direct borylation to less hindered positions (C2 and C7 in this case).
  • Steric maps : Computational tools (DFT calculations) predict reactive sites by analyzing LUMO localization and bond dissociation energies .
  • Experimental validation : Use competition experiments with mono-borylated intermediates to confirm reactivity trends .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). The absence of halogen peaks confirms complete borylation .
  • ¹¹B NMR : Peaks at δ 30–35 ppm confirm boronic ester formation .
  • HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 427.0757) validates molecular integrity .

Advanced: How to resolve spectral overlaps in NMR due to symmetry or dynamic effects?

  • Variable-temperature NMR : Suppress rotational averaging of boronic esters by cooling to −40°C, splitting merged peaks .
  • COSY/HSQC : Assign overlapping aromatic signals via 2D correlation spectroscopy .

Basic: What are the primary research applications of this compound?

  • Suzuki-Miyaura cross-coupling : Acts as a bis-electrophile for synthesizing π-conjugated polymers or drug candidates .
  • Protein-ligand interaction studies : The boronic esters enable fluorescent tagging for binding assays .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

  • Modify substituents : Replace methoxy with ethoxy or hydroxyl groups to assess electronic effects on bioactivity .
  • Isosteric replacements : Substitute boronic esters with trifluoroborates to compare stability and reactivity .

Basic: Why are boronic esters preferred in medicinal chemistry for this compound?

Boronic esters enhance solubility and metabolic stability while enabling bioconjugation (e.g., with antibodies or peptides). Their hydrolytic stability in physiological pH (6.5–7.4) is critical for in vivo applications .

Advanced: How to mitigate hydrolysis of boronic esters during prolonged reactions?

  • Anhydrous conditions : Use molecular sieves or glovebox techniques to exclude moisture .
  • Stabilizing ligands : Add 1,2-dimethoxyethane (DME) to coordinate boron and reduce hydrolysis .

Basic: How to troubleshoot low yields in cross-coupling reactions?

  • Catalyst screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for improved turnover .
  • Base optimization : Switch from K₂CO₃ to CsF for better solubility in polar aprotic solvents .

Advanced: What computational tools predict reactivity in boron-containing indoles?

  • DFT (Gaussian) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular docking (AutoDock Vina) : Simulate binding affinities for drug design .

Basic: How to assess compound purity post-synthesis?

  • TLC : Use silica plates with ethyl acetate/hexane (3:7); Rf ≈ 0.5 .
  • HPLC-MS : C18 column with acetonitrile/water gradient (5–95% over 20 min) .

Advanced: What strategies address conflicting reactivity data in literature?

  • Meta-analysis : Compare solvent effects (e.g., DMF vs. THF) across studies to identify outliers .
  • Controlled replication : Repeat key experiments with standardized reagents to isolate variables .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential boronic ester volatility .

Advanced: How to optimize photophysical properties for material science applications?

  • Conjugation extension : Attach electron-deficient moieties (e.g., cyano groups) to redshift absorption/emission .
  • Solid-state NMR : Analyze π-stacking interactions to enhance charge transport .

Basic: What are common degradation pathways?

  • Hydrolysis : Boronic esters degrade to boronic acids in aqueous media, detectable via ¹¹B NMR .
  • Oxidation : Indole rings may oxidize under strong acidic conditions, monitored by HPLC .

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